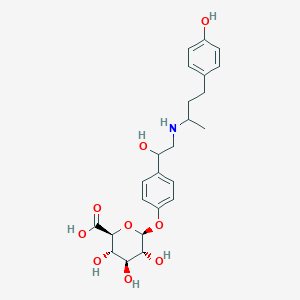
Ractopamine-10'-O-beta-glucuronide (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ractopamine-10’-O-beta-glucuronide (Mixture of Diastereomers) is a metabolite of ractopamine, a beta-adrenergic agonist used primarily in the livestock industry to promote lean muscle growth and reduce fat deposition in animals . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ractopamine-10’-O-beta-glucuronide involves the glucuronidation of ractopamine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ractopamine . The reaction conditions often include a buffered aqueous solution and a controlled temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of Ractopamine-10’-O-beta-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and substrate conversion. The product is then purified using techniques such as chromatography to isolate the desired diastereomeric mixture .
化学反応の分析
Types of Reactions
Ractopamine-10’-O-beta-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety . Conjugation reactions involve the addition of various functional groups to the compound, enhancing its solubility and excretion.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Conjugation: UDP-glucuronic acid, UDP-glucuronosyltransferase enzymes, buffered aqueous solutions.
Major Products
The major products formed from these reactions include ractopamine and its various glucuronide conjugates .
科学的研究の応用
Ractopamine-10’-O-beta-glucuronide has several applications in scientific research:
Biology: Studied for its role in metabolic pathways and its effects on animal physiology.
Medicine: Investigated for its potential therapeutic effects and safety profile in various animal models.
Industry: Utilized in the livestock industry to enhance meat production by promoting lean muscle growth.
作用機序
Ractopamine-10’-O-beta-glucuronide exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors on the surface of muscle cells, initiating a cascade of events that lead to increased protein synthesis and muscle fiber growth . This process involves the activation of adenylate cyclase, increased cyclic AMP levels, and the activation of protein kinase A, which ultimately enhances muscle growth and reduces fat deposition .
類似化合物との比較
Similar Compounds
Clenbuterol: Another beta-adrenergic agonist used in livestock to promote muscle growth.
Salbutamol: A beta-adrenergic agonist primarily used as a bronchodilator but also studied for its effects on muscle growth.
Zilpaterol: A beta-adrenergic agonist used in cattle to increase muscle mass and improve feed efficiency.
Uniqueness
Ractopamine-10’-O-beta-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This compound’s diastereomeric mixture also provides a distinct set of stereoisomers, each with potentially different biological activities and pharmacokinetics .
特性
分子式 |
C24H31NO9 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H31NO9/c1-13(2-3-14-4-8-16(26)9-5-14)25-12-18(27)15-6-10-17(11-7-15)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h4-11,13,18-22,24-30H,2-3,12H2,1H3,(H,31,32)/t13?,18?,19-,20-,21+,22-,24+/m0/s1 |
InChIキー |
OGONAMDDSCABIY-AZJJIUSTSA-N |
異性体SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
正規SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


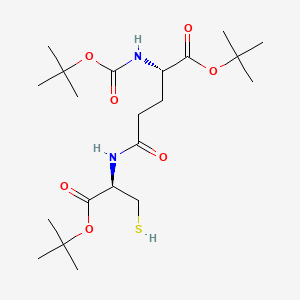
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
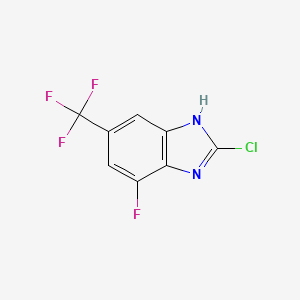
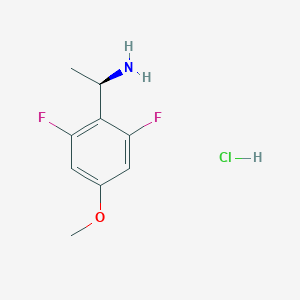
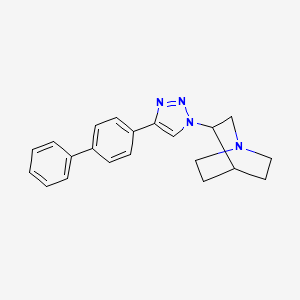
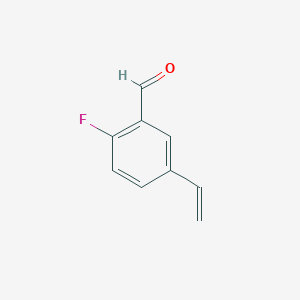
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
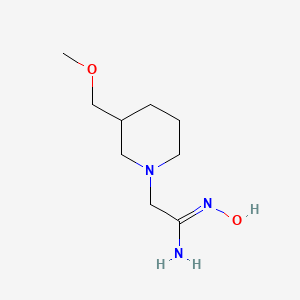
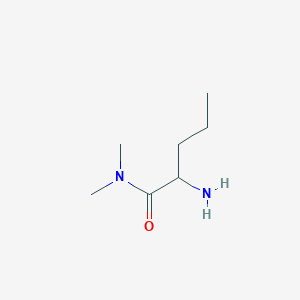
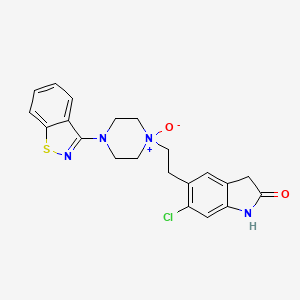
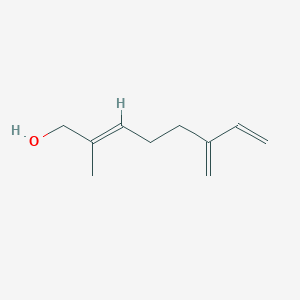
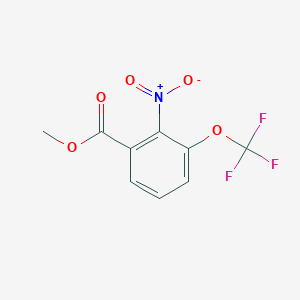
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
